N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine
Description
IUPAC Name and Synonyms
The compound’s systematic name is 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine . Synonyms include N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine and 123310-03-2 .
Molecular Formula and Properties
| Identifier | Value |
|---|---|
| PubChem CID | Not explicitly listed |
| ChEMBL ID | CHEMBL149640 (via synonym) |
| SMILES | CC1=CSC(=N1)N=C(N)N (core) |
Historical Context of Thiazole-Guanidine Hybrid Compounds
Evolution of Thiazole-Guanidine Derivatives
Thiazole-guanidine hybrids emerged as part of rational drug design efforts to enhance pharmacological profiles. Early work focused on optimizing bioavailability and target binding through structural modifications. For example:
- Antifungal Agents : Thiazole-guanidine derivatives targeting ergosterol biosynthesis showed efficacy against Aspergillus fumigatus.
- Adrenergic Antagonists : Thiophene/thiazole substitutions in guanidine derivatives modulated α₂-adrenoceptor activity, with thiazole analogs demonstrating comparable affinity to phenyl counterparts.
- Anticancer Agents : Thiazole-pyrimidine hybrids, such as those with 3,4,5-trimethoxyphenyl groups, exhibited antiproliferative activity against colorectal and breast cancer cell lines.
Role of the Guanidine Moiety
The guanidine group contributes to hydrogen-bonding interactions with biological targets, enhancing binding affinity. This functionality is critical in:
- Enzyme Inhibition : Targeting fungal ergosterol biosynthesis enzymes via guanidine-mediated interactions.
- Receptor Antagonism : Competing with endogenous ligands for α₂-adrenoceptors.
Structural Significance of Methoxy Substitutions
Electron-Donating Effects and Solubility
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which:
Impact on Biological Activity
Methoxy groups at the 3- and 4-positions of the phenyl ring have been shown to:
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(15-8)16-11(13)14/h3-6H,1-2H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYHAVSLJFITEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring and guanidine group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine: This compound shares a similar thiazole and dimethoxyphenyl structure but differs in the presence of a phenylamine group.
[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: This compound has a similar core structure but includes an acetic acid moiety.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where guanidine functionality is desired.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiazole ring connected to a guanidine group and a dimethoxyphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with guanidine under controlled conditions, often using a base such as triethylamine to facilitate the formation of the thiazole ring.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit various antimicrobial activities. The biological activity of this compound has been explored in several studies focusing on its potential against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, which may be enhanced through structural modifications.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The compound exhibited significant cytotoxicity against HT29 and A431 cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that the presence of the dimethoxy group on the phenyl ring is crucial for enhancing cytotoxic activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the thiazole ring and guanidine group allow for binding to enzymes or receptors involved in cellular signaling pathways. This binding can modulate enzyme activity or receptor function, leading to altered cellular responses.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Anticancer Efficacy : In a study involving mice bearing xenografts of human cancer cells, administration of this compound resulted in significant tumor regression compared to control groups .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Q & A
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
